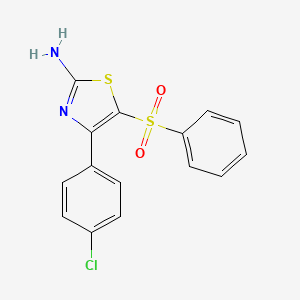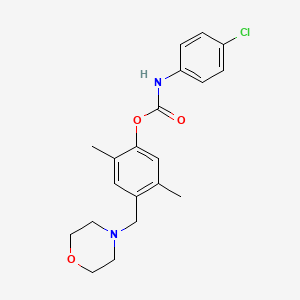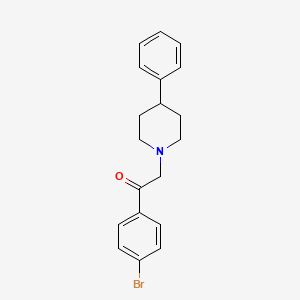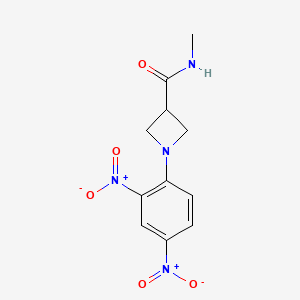![molecular formula C7H14N2 B3038633 cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole CAS No. 876130-70-0](/img/structure/B3038633.png)
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole
説明
“Cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole” is a chemical compound with the molecular formula C7H14N2 . It is also known as “this compound Dihydrochloride” and has a CAS number of 1363166-00-0 .
Synthesis Analysis
The synthesis of pyrrole compounds, including “this compound”, often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C7H14N2 . The exact mass of the molecule is 162.09200 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.66000 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Thermolysis Mechanism
Research explored the thermolysis mechanism of trans-4-methyl-2,3,7-triazabicyclo[3.3.0]oct-2-ene derivatives, finding that cis-6-methyl-3-azabicyclo[3.1.0]hexane was a major product. The process began with cleavage of specific bonds, followed by rotation and recombination to produce different isomers and products, such as dihydropyrrol (扈欣祺, 2008).
Peptidomimetic Inhibitors Synthesis
A study developed a stereoselective synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, utilizing them in syntheses of peptidomimetics that inhibit CAC1 cysteinyl proteinases. These compounds demonstrated potential in inhibiting human cathepsin K (Quibell et al., 2005).
Anti-stress Agents Development
A series of hexahydropyrrolo[3,4-d]isoxazole-4,6-dione derivatives were synthesized and evaluated for anti-stress activity. Specific isomers of these compounds showed promising results in attenuating stress-induced behavioral alterations in animal models, indicating their potential as lead molecules for anti-stress agents (Badru, Anand, & Singh, 2012).
Enzymatic Transamination
A study on cis- and trans-but-2-ene-1,4-diamines showed their application as substrates in enzymatic transamination reactions. Particularly, the cis-diamine led to high conversions and enantiomeric excess, indicating its potential in producing valuable optically active products (Martínez-Montero et al., 2016).
Synthesis of α-Aminopyrrole Derivatives
A synthesis method for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones was developed. This method involves multiple steps, including Mo(CO)6-mediated transformations and cyclizations, leading to the creation of pyrrole-containing products with varied reactivities (Galenko et al., 2019).
Electronic Structures and Conformational Properties
The study of UV photoelectron spectra of various cis/trans-isomers of substituted pyrroles provided insights into their electronic structures and conformational properties. This research is crucial for understanding the molecular behavior of these compounds (Rademacher et al., 2002).
Oligoamide Synthesis and Conformation
Research focused on the synthesis of pyrrole-containing amides and their oligomers. It examined their conformations in various states, contributing to the understanding of the dynamic and structural properties of these compounds (Tojo et al., 2018).
Low-Temperature Matrixes Study
A study investigated the structure and conformational behavior of a pyrrole-thiazole derivative in low-temperature matrixes, providing valuable information about the stability and conformations of these molecules (Kaczor et al., 2006).
Stereoselective Hydrogenations
Research on the metal-free hydrogenation of pyrrolo[1,2- a]quinoxalines yielded hexahydropyrrolo[1,2- a]quinoxalines with high cis-selectivity for certain derivatives, highlighting the stereochemical aspects of these reactions (Liu et al., 2018).
特性
IUPAC Name |
(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-3-8-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUDAUJQMXTXGQ-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCN[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
876130-70-0 | |
| Record name | rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate](/img/structure/B3038554.png)

![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)
![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)
![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)
![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)
![4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038562.png)
![3-[(4-Chlorophenyl)methoxy]-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038564.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)


